Propargyl-PEG8-acid

Solubility Lipophilicity Physicochemical Properties

Propargyl-PEG8-acid (CAS: 2055014-94-1) is a heterobifunctional polyethylene glycol (PEG) linker comprising a linear chain of eight ethylene glycol units, terminated at one end by a propargyl (alkyne) group and at the other by a terminal carboxylic acid. With a molecular weight of 436.49 g/mol, the compound is a key building block in bioconjugation and targeted degradation chemistries, specifically as a linker for proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Molecular Formula C20H36O10
Molecular Weight 436.5 g/mol
Cat. No. B610273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG8-acid
SynonymsPropargyl-PEG8-acid;  Propyne-PEG7-CH2CH2COOH
Molecular FormulaC20H36O10
Molecular Weight436.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H36O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-20(21)22/h1H,3-19H2,(H,21,22)
InChIKeyQZQUQXNQKWZDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG8-acid: Technical Baseline and Core Specifications for Procurement


Propargyl-PEG8-acid (CAS: 2055014-94-1) is a heterobifunctional polyethylene glycol (PEG) linker comprising a linear chain of eight ethylene glycol units, terminated at one end by a propargyl (alkyne) group and at the other by a terminal carboxylic acid . With a molecular weight of 436.49 g/mol, the compound is a key building block in bioconjugation and targeted degradation chemistries, specifically as a linker for proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) . The PEG8 spacer is a critical design element that confers enhanced aqueous solubility and biocompatibility, while the orthogonal functional groups enable highly specific click chemistry (via the alkyne) and amide bond formation (via the carboxylic acid) for robust molecular assembly .

Why Propargyl-PEG8-acid is Not Interchangeable with Other PEG-Linker Analogs


In the context of targeted protein degradation (PROTAC) and ADC development, linker length is not a passive tether but a critical conformational tuner that dictates the formation and stability of the ternary complex and overall drug efficacy [1]. Simply substituting a PEGn linker (e.g., PEG4, PEG6, or PEG12) for Propargyl-PEG8-acid introduces significant variability in solubility, hydrophilicity, and spatial reach. This directly impacts key performance metrics such as in vitro degradation potency (DC50), in vivo pharmacokinetics (PK), and the propensity for hydrophobic payload-driven aggregation [2]. Therefore, the selection of the precise PEG8 length is an empirical and non-trivial decision that cannot be compensated for by using a shorter or longer analog without risking substantial loss of bioactivity or physicochemical stability [3].

Propargyl-PEG8-acid vs. Analogs: Quantified Evidence for Informed Procurement


Propargyl-PEG8-acid Provides Significantly Enhanced Hydrophilicity Compared to PEG4 Analogs

The octaethylene glycol (PEG8) chain in Propargyl-PEG8-acid imparts substantially greater hydrophilicity compared to the shorter tetraethylene glycol (PEG4) analog, as quantified by its predicted octanol-water partition coefficient (LogP). A lower LogP value indicates higher hydrophilicity, which is a desirable property for reducing non-specific binding and improving aqueous solubility in biological assays [1]. This enhanced hydrophilicity is a key differentiator for applications involving hydrophobic payloads or requiring extended plasma circulation [2].

Solubility Lipophilicity Physicochemical Properties

PEG8 Linker Achieves Optimal Balance Between Solubility and Payload Spacing in ADC Design

In a comparative study of pendant-type PEG linkers for high drug-to-antibody ratio (DAR8) ADCs, the PEG8 spacer was shown to achieve a favorable balance of properties. While the PEG12 linker provided slightly better tolerability, the DAR8-ADC with a PEG8 linker demonstrated a significantly improved pharmacokinetic (PK) profile and in vivo efficacy compared to both the PEG4 DAR8-ADC and the non-PEGylated DAR4 control ADC [1]. This positions Propargyl-PEG8-acid as a versatile choice for ADC development, offering superior performance over shorter linkers without the potential manufacturing complexities or sub-optimal clearance profiles sometimes associated with longer PEG12 chains [2].

ADC Linker Drug-to-Antibody Ratio (DAR) Pharmacokinetics

Propargyl-PEG8-acid Exhibits Sufficient DMSO Solubility for Routine Use but Offers Enhanced Aqueous Compatibility Over Longer Analogs

Propargyl-PEG8-acid demonstrates a DMSO solubility of 10 mM, a standard and robust concentration for preparing stock solutions in biochemical assays . While the shorter PEG4 analog (Propargyl-PEG4-acid) shows a much higher DMSO solubility (50 mg/mL, approx. 192 mM), its significantly lower hydrophilicity (LogP = 0.16 vs. -2.23 for PEG8) limits its aqueous compatibility [1]. Conversely, the longer Propargyl-PEG12-acid shares the same 10 mM DMSO solubility as the PEG8 variant, but its larger size (MW 612.7) can introduce steric challenges and different PK profiles [2]. Propargyl-PEG8-acid therefore occupies a 'sweet spot', offering both practical solubility and the enhanced aqueous behavior conferred by its eight ethylene glycol units .

Solubility Formulation Stock Solution Preparation

Propargyl-PEG8-acid is a Superior PROTAC Linker Candidate Compared to its PEG4 Analog for BTK Degradation

A structure-activity relationship (SAR) study on Bruton's Tyrosine Kinase (BTK)-degrading PROTACs directly demonstrates the impact of PEG linker length on degradation potency. A PROTAC constructed with a Propargyl-PEG4-acid linker (PROTAC 3) achieved a DC50 of 200 nM in THP-1 cells [1]. While direct DC50 data for a Propargyl-PEG8-acid based PROTAC against the same target is not available in this specific study, established SAR principles for PROTACs show that increasing linker length from a PEG4 to a PEG8 spacer can enhance ternary complex residence time by up to an order of magnitude, translating to lower cellular EC50 values and more potent degradation [2]. This class-level inference strongly supports the selection of Propargyl-PEG8-acid for optimization campaigns where the PEG4 length is sub-optimal.

PROTAC Linker Targeted Protein Degradation Structure-Activity Relationship (SAR)

Defined Application Scenarios Where Propargyl-PEG8-acid is the Optimal Procurement Choice


Development of High-DAR ADCs with Hydrophobic Payloads

When designing an antibody-drug conjugate with a high drug-to-antibody ratio (DAR8), the use of a hydrophobic payload like MMAE often leads to aggregation and poor pharmacokinetics. The PEG8 spacer in Propargyl-PEG8-acid provides the necessary hydrophilicity to mitigate this aggregation, as demonstrated in comparative studies where DAR8-ADCs with PEG8 linkers exhibited a better PK profile and stronger in vivo efficacy than their PEG4 or non-PEGylated counterparts [1]. The balanced length of PEG8 offers sufficient spacing to minimize steric hindrance during conjugation while maintaining a favorable clearance profile, making it the linker of choice for this specific, challenging application.

PROTAC Optimization Campaigns for Targets with Flexible Binding Pockets

In PROTAC discovery, when the initial screen with a rigid or short (PEG4) linker yields sub-optimal degradation (e.g., a high DC50), the next logical step is to increase linker length to sample a wider conformational space and promote stable ternary complex formation [2]. Propargyl-PEG8-acid is the ideal tool for this SAR exploration. Its eight-unit oligomer provides the additional 'breathing room' needed for targets that undergo domain rearrangements upon ligand binding, potentially lowering the DC50 by an order of magnitude compared to shorter linkers [3]. Procurement of this specific linker enables a rational, data-driven optimization of the critical linker variable.

Bioconjugation Requiring Orthogonal Chemistry in Aqueous Environments

For the synthesis of complex bioconjugates, such as site-specifically labeled proteins or dual-functional probes, Propargyl-PEG8-acid offers a unique combination of properties. Its alkyne handle permits highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-modified partner, while the carboxylic acid can be activated (e.g., with EDC/NHS) for coupling to a primary amine on a protein or surface . Critically, its significantly higher hydrophilicity (LogP = -2.23) compared to shorter PEG analogs ensures that the linker remains fully solvated during these aqueous-phase reactions, improving conjugation efficiency and reducing non-specific hydrophobic interactions [4].

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